![molecular formula C14H9Cl2N B12519621 2-Chloro-3-(chloromethyl)benzo[H]quinoline CAS No. 678970-31-5](/img/structure/B12519621.png)

2-Chloro-3-(chloromethyl)benzo[H]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Chloro-3-(chlorométhyl)benzo[H]quinoline est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. La structure unique de la 2-Chloro-3-(chlorométhyl)benzo[H]quinoline en fait un sujet intéressant pour la recherche scientifique et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-Chloro-3-(chlorométhyl)benzo[H]quinoline implique généralement la chloration de dérivés de benzo[H]quinoléine. Une méthode courante est la réaction de Vilsmeier-Haack, qui utilise un réactif de Vilsmeier pour introduire les groupes chloro et chlorométhyle dans le cycle quinoléine . La réaction est effectuée à basse température (0 °C) pour assurer la sélectivité et le rendement.

Méthodes de production industrielle

La production industrielle de la 2-Chloro-3-(chlorométhyl)benzo[H]quinoline peut impliquer des procédés de chloration à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. L'utilisation de réacteurs à flux continu et de techniques de purification avancées garantit une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Chloro-3-(chlorométhyl)benzo[H]quinoline subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes chloro ou chlorométhyle sont remplacés par d'autres nucléophiles.

Oxydation et réduction : Le cycle quinoléine peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés de la quinoléine.

Réactions de couplage : Le composé peut être utilisé dans des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, pour former des liaisons carbone-carbone.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs tels que l'hydroxyde de potassium (KOH) et le diméthylsulfoxyde (DMSO) sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués, qui peuvent avoir des propriétés biologiques et chimiques différentes .

4. Applications de la recherche scientifique

La 2-Chloro-3-(chlorométhyl)benzo[H]quinoline a plusieurs applications de recherche scientifique :

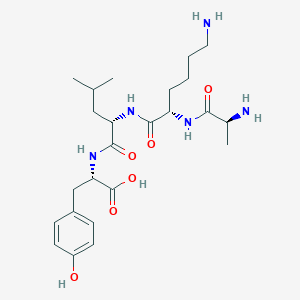

Chimie médicinale : Le composé est utilisé comme élément de base pour la synthèse d'agents anticancéreux potentiels.

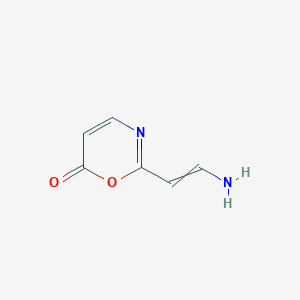

Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes, notamment des composés hétérocycliques et des analogues de produits naturels.

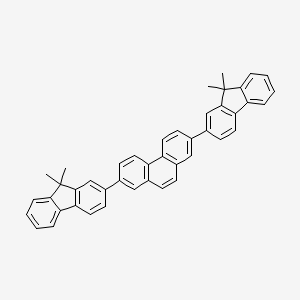

Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques et optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-Chloro-3-(chlorométhyl)benzo[H]quinoline implique son interaction avec des cibles moléculaires et des voies dans les systèmes biologiques. Par exemple, dans les applications anticancéreuses, le composé peut exercer ses effets en régulant à la hausse les protéines pro-apoptotiques (par exemple, Bax), en générant des espèces réactives de l'oxygène (ROS) et en activant les caspases . Ces actions conduisent à l'arrêt du cycle cellulaire et à l'apoptose des cellules tumorales .

Applications De Recherche Scientifique

2-Chloro-3-(chloromethyl)benzo[H]quinoline has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential antitumor agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(chloromethyl)benzo[H]quinoline involves its interaction with molecular targets and pathways in biological systems. For example, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins (e.g., Bax), generating reactive oxygen species (ROS), and activating caspases . These actions lead to cell cycle arrest and apoptosis in tumor cells .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloroquinoléine : Un dérivé de la quinoléine plus simple ayant des propriétés chimiques similaires mais dépourvu du groupe chlorométhyle.

3-Chlorométhylquinoléine : Un autre dérivé de la quinoléine avec un groupe chlorométhyle mais sans la substitution chloro supplémentaire.

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoléine : Un dérivé avec un cycle imidazole, montrant une activité antitumorale accrue.

Unicité

La 2-Chloro-3-(chlorométhyl)benzo[H]quinoline est unique en raison de son motif de substitution double, qui confère une réactivité et une activité biologique distinctes par rapport à d'autres dérivés de la quinoléine

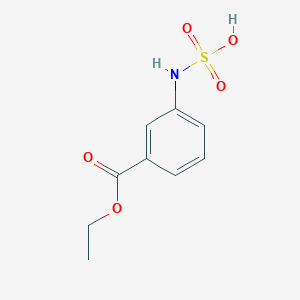

Propriétés

Numéro CAS |

678970-31-5 |

|---|---|

Formule moléculaire |

C14H9Cl2N |

Poids moléculaire |

262.1 g/mol |

Nom IUPAC |

2-chloro-3-(chloromethyl)benzo[h]quinoline |

InChI |

InChI=1S/C14H9Cl2N/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17-14(11)16/h1-7H,8H2 |

Clé InChI |

KAEKGTIYDOEELT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC(=C(N=C32)Cl)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)

![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)

![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)

![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)

![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)